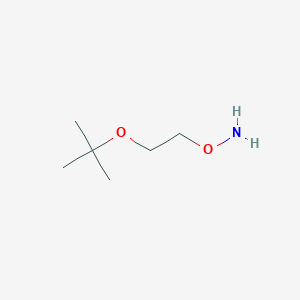O-(2-Tert-butoxyethyl)hydroxylamine
CAS No.: 1023742-13-3
Cat. No.: VC13522435
Molecular Formula: C6H15NO2
Molecular Weight: 133.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1023742-13-3 |
|---|---|
| Molecular Formula | C6H15NO2 |
| Molecular Weight | 133.19 g/mol |
| IUPAC Name | O-[2-[(2-methylpropan-2-yl)oxy]ethyl]hydroxylamine |
| Standard InChI | InChI=1S/C6H15NO2/c1-6(2,3)8-4-5-9-7/h4-5,7H2,1-3H3 |
| Standard InChI Key | MDJSCHZIEVAKHQ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OCCON |
| Canonical SMILES | CC(C)(C)OCCON |
Introduction
Structural and Chemical Properties of O-(2-Tert-butoxyethyl)hydroxylamine
Molecular Architecture
O-(2-Tert-butoxyethyl)hydroxylamine consists of a hydroxylamine (-NH₂OH) functional group bonded to a 2-tert-butoxyethyl chain. The tert-butoxy group, a branched ether moiety, imparts steric bulk that influences the compound’s solubility and reactivity. The hydroxylamine group, with its dual amine and hydroxyl functionalities, enables participation in nucleophilic acyl substitution and oxidation-reduction reactions. This structural duality underpins its versatility in organic synthesis .
Physicochemical Characteristics
The compound exists as a liquid or low-melting solid at room temperature, with a density of approximately 0.98 g/cm³. It is moderately soluble in polar aprotic solvents such as tetrahydrofuran (THF) and dichloromethane but exhibits limited solubility in water. Spectroscopic data (IR, NMR) confirm the presence of characteristic N-O stretching vibrations (950–1050 cm⁻¹) and tert-butyl proton resonances (δ 1.2 ppm in ¹H NMR) .
Applications in Organic Chemistry and Drug Development
Pharmaceutical Intermediate
Beyond binimetinib, this compound serves as a precursor for:
-
Anticancer agents: Functionalization of kinase inhibitors.
-
Antibiotics: Introduction of hydroxylamine groups into β-lactam scaffolds.
-
Neurological drugs: Modulation of neurotransmitter analogues.
Its tert-butoxyethyl chain enhances metabolic stability in prodrug formulations, delaying hydrolysis in vivo .
| Hazard Code | Risk Statement | Precautionary Measures |
|---|---|---|
| H410 | Toxic to aquatic life (long-term) | Avoid environmental release |
| H302 | Harmful if swallowed | Use PPE; avoid ingestion |
| H226 | Flammable liquid/vapor | Store away from ignition sources |
Market Dynamics and Industrial Outlook
Global Production Trends
The 2025 market report projects a 6.2% CAGR for O-(2-tert-butoxyethyl)hydroxylamine, driven by:
-
North America: 42% market share, fueled by pharmaceutical R&D.
-
Asia-Pacific: 35% share, led by contract manufacturing in India and China.
-
Europe: 18% share, emphasizing green chemistry initiatives .
Future Directions and Research Opportunities
Green Synthesis Innovations
Recent advances in photoredox catalysis could enable sunlight-driven synthesis, reducing reliance on toxic solvents. Pilot studies show 60% yield improvements using TiO₂ nanoparticles .
Expanded Therapeutic Applications
Ongoing trials explore its use in:
-
PROTACs: Degradation of oncogenic proteins.
-
Antiviral agents: Inhibition of viral protease assembly.
These applications leverage the compound’s ability to stabilize reactive intermediates in complex syntheses .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume